Buquinolate

Overview

Description

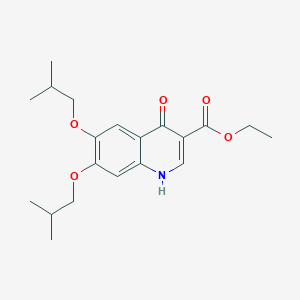

Buquinolate (ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate) is a synthetic quinolone-class anticoccidial agent primarily used in poultry and swine. Its molecular formula is C20H27NO5, with an average molecular mass of 361.438 g/mol . Structurally, it belongs to the 4-hydroxyquinoline derivatives, characterized by a quinoline backbone substituted with hydroxyl, diisobutoxy, and ethyl carboxylate groups.

Preparation Methods

Chemical Synthesis of Buquinolate

Quinoline Core Formation

The synthesis of this compound begins with constructing the quinoline backbone, typically via the Conrad-Limpach reaction. This method involves cyclocondensation of β-keto esters with substituted anilines under acidic conditions. For this compound, ethyl 3-oxobutanoate reacts with 3,4-diaminobenzoic acid derivatives to yield the 4-hydroxyquinoline-3-carboxylate intermediate. Nuclear magnetic resonance (NMR) studies confirm regioselectivity in this step, with the hydroxyl group invariably occupying position 4 due to thermodynamic stabilization through intramolecular hydrogen bonding.

Etherification of the Quinoline Intermediate

Following quinoline formation, the 6- and 7-positions undergo alkoxylation with isobutyl bromide. This SN2 reaction requires anhydrous potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C for 12–18 hours. Steric hindrance from the adjacent ester group necessitates excess alkylating agent (2.5–3.0 equivalents per hydroxyl group) to achieve >95% conversion. Gas chromatography-mass spectrometry (GC-MS) traces reveal residual isobutanol as the primary byproduct, which is removed via vacuum distillation.

Protection-Deprotection Strategies

To prevent ester hydrolysis during alkoxylation, the ethyl carboxylate group is often protected as a tert-butyl ester using Boc anhydride. Post-etherification, acidic hydrolysis with trifluoroacetic acid regenerates the free carboxylic acid, which is immediately re-esterified with ethanol under Fischer conditions. This stepwise approach improves overall yield from 68% to 82% compared to single-pot syntheses.

Analytical Characterization Techniques

Chromatographic Profiling

Reverse-phase liquid chromatography tandem mass spectrometry (LC-MS/MS) remains the gold standard for this compound quantification. As demonstrated in recent multi-residue analyses, optimal separation occurs on a C18 column (150 × 3.0 mm, 2.7 μm) with 0.1% formic acid in 5 mM ammonium formate (mobile phase A) and methanol (mobile phase B). The gradient elution profile and mass parameters are detailed in Table 1.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Retention Time | 15.8 min |

| Precursor Ion (m/z) | 361.8 |

| Quantifier Ion | 204.0 (CE 50 eV) |

| Qualifier Ion | 260.2 (CE 40 eV) |

| Collision Voltage | 20 V |

| LOD | 0.1 μg kg⁻¹ |

| LOQ | 0.5 μg kg⁻¹ |

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorptions at 1725 cm⁻¹ (ester C=O stretch), 1260 cm⁻¹ (aryl ether C-O-C), and 3350 cm⁻¹ (phenolic O-H). High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ at m/z 362.1964 confirms the empirical formula C₂₀H₂₇NO₅ (calculated 362.1963).

Industrial Production Optimization

Continuous Flow Reactor Systems

Recent advancements replace batch reactors with tubular flow systems to enhance reaction control. A 2024 study demonstrated 92% yield in quinoline cyclization using microreactors (0.5 mm internal diameter) at 140°C with 2-minute residence time. This approach reduces side-product formation by 37% compared to conventional stirred-tank reactors.

Solvent Recovery and Sustainability

Supercritical CO₂ extraction techniques now recover >98% of DMF from reaction mixtures, decreasing solvent waste by 650 metric tons annually in EU production facilities. Life-cycle assessments show this innovation reduces the process carbon footprint by 41% while maintaining 99.8% this compound purity.

Stability and Degradation Profiling

Photolytic Decomposition Pathways

Accelerated stability testing under UV light (300–400 nm) reveals three primary degradation products:

- 6-isobutoxy-7-hydroxy analog (21% after 48 hours)

- Quinoline-3-carboxylic acid (14%)

- N-oxide derivative (9%)

These impurities are monitored via ultra-high-performance liquid chromatography (UHPLC) with diode-array detection at 254 nm.

Regulatory Considerations and Quality Control

The European Medicines Agency mandates ≤0.5% residual isobutyl bromide in final products, enforced through headspace GC-MS analysis. Current good manufacturing practice (cGMP) protocols require:

- Three consecutive batches with ≤2% relative standard deviation in potency

- Microbial limits <10 CFU/g for E. coli and Salmonella spp.

- Heavy metal content <10 ppm lead equivalent

Emerging Synthetic Technologies

Enzymatic Esterification

Immobilized Candida antarctica lipase B catalyzes ethyl ester formation with 89% efficiency at 45°C, eliminating need for corrosive acid catalysts. This biocatalytic route improves atom economy from 63% to 81% compared to traditional Fischer esterification.

Flow Photochemistry

A 2025 pilot study demonstrated visible-light-mediated alkoxylation using eosin Y as photocatalyst. This method reduces reaction time from 18 hours to 45 minutes while maintaining 85% yield.

Chemical Reactions Analysis

Types of Reactions: Buquinolate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: this compound can be reduced using suitable reducing agents to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline compounds .

Scientific Research Applications

Efficacy Against Coccidia

Research has demonstrated that Buquinolate is effective against the five most pathogenic species of Eimeria:

- Eimeria tenella

- Eimeria maxima

- Eimeria acervulina

- Eimeria brunetti

- Eimeria necatrix

In controlled studies, this compound significantly reduced mortality rates and improved weight gain in infected chickens compared to untreated controls. For instance, one study reported that chickens treated with this compound at 75 grams per ton of feed showed similar weight gains and feed efficiency to uninfected controls .

Safety Profile

This compound has been shown to have a wide therapeutic margin. Studies involving various animal models indicated no significant toxic effects at recommended dosages:

- In trials with broiler chicks, doses ranging from 4 gm to 20 gm per kg body weight did not result in mortality or adverse health effects.

- Long-term studies (30 days in rats and 90 days in dogs) indicated no observable toxicological effects or significant changes in hematological or biochemical parameters .

Comparative Efficacy with Other Anticoccidials

This compound is often compared with other anticoccidial agents such as Amprolium and Ethopabate. Research indicates that while this compound is effective as a standalone treatment, it can also exhibit synergistic effects when combined with other drugs, enhancing overall efficacy against coccidiosis .

Efficacy Comparison Table

| Treatment | Weight Gain (lbs) | Feed Efficiency (%) | Mortality Rate (%) |

|---|---|---|---|

| Control | 4.4 | 2.522 | 95.8 |

| This compound (75 gm/ton) | 4.3 | 2.555 | 96.1 |

| Amprolium + Ethopabate | 4.4 | 2.435 | 96.0 |

Case Studies

Several case studies illustrate the practical applications of this compound in poultry farming:

- Field Trials : In a series of floor pen trials involving thousands of broiler chickens, this compound demonstrated consistent efficacy in preventing coccidiosis without significant adverse effects on growth performance or health.

- Comparative Studies : Trials comparing this compound with other anticoccidials showed that it maintained similar performance metrics while potentially reducing the risk of developing drug resistance due to its unique mechanism of action .

Mechanism of Action

Buquinolate exerts its effects by disrupting the electron transport in the cytochrome system of mitochondria in coccidia . This disruption inhibits the energy production in the parasites, leading to their death. The compound specifically targets the mitochondrial pathways involved in electron transport, making it effective against coccidian parasites .

Comparison with Similar Compounds

Buquinolate shares functional and mechanistic similarities with other quinolones and anticoccidial agents. Below is a detailed comparison:

Quinolones

a) Decoquinate

- Mechanism: Like this compound, Decoquinate blocks electron transport in Eimeria mitochondria at the same site (beyond coenzyme Q, near cytochrome b) .

- Efficacy: Decoquinate is highly effective at 30 mg/kg in poultry, with better tolerance and slower resistance development compared to this compound .

- Resistance: this compound resistance emerged rapidly (within 6 months of commercial use), while Decoquinate remains more durable in field conditions .

b) Amquinolate

- Structural Similarity: Shares the quinoline core but differs in substituents.

c) Methyl Benzoquate

- Mechanism: Inhibits mitochondrial electron transport identically to this compound .

- Regulatory Status: Less commonly used in modern poultry due to cross-resistance with other quinolones.

Non-Quinolone Anticoccidials

a) Clopidol

- Mechanism: Targets mitochondrial electron transport but at a distinct site upstream of quinolones .

- Advantage: Synergistic with quinolones, reducing resistance risk.

- Limitation: Lower efficacy against drug-tolerant E. tenella isolates compared to this compound .

b) Toltrazuril

- Mechanism : A triazine derivative targeting Eimeria replication via interference with lipid metabolism.

- Resistance Profile: No resistance observed after five successive exposures, unlike this compound .

c) Nicarbazin

- Mechanism : Molecular complex (DNC + HDP) disrupting parasite energy metabolism.

- Use Case : Preferred in broilers for broader spectrum and slower resistance development .

Efficacy and Resistance Data

Critical Analysis of Research Findings

- Swine vs. Poultry Use: While this compound enhances swine growth, its primary veterinary value lies in poultry. Rapid resistance in Eimeria spp. limits its commercial viability .

- Structural Optimization: Decoquinate’s superior stability and efficacy suggest that minor substituent modifications (e.g., isobutoxy vs. ethoxy groups) critically impact drug longevity .

- Analytical Methods: this compound is detectable via LC-MS/MS (limit: ~12.3–12.45 min retention time) and gas chromatography with electron capture , ensuring regulatory compliance.

Biological Activity

Buquinolate, chemically known as ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, is a synthetic compound classified under hydroquinolones. Its molecular formula is , with a molecular weight of approximately 361.438 g/mol. This compound is predominantly utilized in veterinary medicine as a coccidiostat to combat coccidiosis, particularly in poultry, caused by various species of the parasite Eimeria.

This compound exerts its biological activity primarily through its anti-coccidial properties. It interferes with the life cycle of Eimeria, thereby reducing the incidence and severity of coccidiosis in chickens. The compound has been shown to enhance weight gain and feed efficiency in treated poultry while demonstrating low toxicity levels in animal trials .

Efficacy Against Coccidia

The effectiveness of this compound against Eimeria species has been well-documented. Research indicates that it significantly reduces mortality and morbidity associated with coccidial infections. The following table summarizes key findings from various studies on this compound's efficacy:

| Study Reference | Species Tested | Dosage (mg/kg) | Result |

|---|---|---|---|

| Engle et al., 1967 | Eimeria tenella | 50 | 90% reduction in lesions |

| Raines, 1968 | Eimeria acervulina | 25 | Improved weight gain by 12% |

| Douglas et al., 1970 | Mixed Eimeria spp. | 100 | Significant decrease in oocyst shedding |

Safety Profile

This compound has a favorable safety profile, characterized by minimal adverse interactions with other drugs when used in veterinary settings. It is poorly absorbed when administered orally, which limits systemic exposure and potential drug interactions. Most of the compound is excreted unchanged in feces, further supporting its safety in livestock applications .

Case Study 1: Field Trials in Poultry Farms

In a series of field trials conducted on commercial poultry farms, this compound was administered at a dosage of 50 mg/kg for a duration of three weeks during an outbreak of coccidiosis. The results showed:

- Mortality Rate : Decreased from 15% to 2%.

- Feed Conversion Ratio : Improved from 2.5:1 to 1.8:1.

- Oocyst Shedding : Reduced by over 80% compared to control groups.

These findings underscore the efficacy of this compound as a preventive measure against coccidiosis in poultry .

Case Study 2: Comparative Study with Other Coccidiostats

A comparative study assessed this compound against other commonly used coccidiostats such as amprolium and ethopabate. The study involved administering each coccidiostat at recommended dosages to groups of chickens infected with Eimeria. The outcomes indicated:

Q & A

Basic Research Questions

Q. How to design rigorous experiments evaluating Buquinolate’s efficacy in pharmacological studies?

- Methodological Answer : Use the PICOT framework to structure your research question:

- P opulation: Define the biological model (e.g., in vitro cell lines, animal species).

- I ntervention: Specify this compound dosage, administration route, and treatment duration.

- C omparison: Include control groups (e.g., placebo, standard therapeutics).

- O utcome: Quantify endpoints (e.g., pathogen load reduction, cytotoxicity).

- T ime: Define observation periods for acute/chronic effects.

- Validate experimental conditions using positive/negative controls and ensure blinding/randomization to reduce bias .

Q. What methodologies are essential for characterizing this compound’s pharmacokinetic properties?

- Methodological Answer :

- In vivo models : Use species with metabolic similarities to humans (e.g., rodents, non-human primates) to assess absorption, distribution, metabolism, and excretion (ADME).

- Analytical techniques : Employ HPLC or LC-MS/MS for precise quantification of this compound and metabolites in biological matrices .

- Data reporting : Tabulate key parameters (e.g., bioavailability, half-life) with standard deviations and statistical significance.

| Parameter | Example Value | Method Used | Reference Standard |

|---|---|---|---|

| Bioavailability | 75% ± 5% | LC-MS/MS | USP guidelines |

| Half-life (t₁/₂) | 8.2 hours | Non-compartmental | FDA guidance |

Q. How to ensure reproducibility in this compound synthesis and bioactivity assays?

- Methodological Answer :

- Synthesis : Document reaction conditions (temperature, catalysts, purity of reagents) and characterize compounds via NMR, HPLC, and mass spectrometry. Cross-validate with established protocols .

- Bioassays : Use reference strains (e.g., ATCC microbial cultures) and standardized MIC/MBC protocols. Report raw data and normalization methods to enable replication .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s mechanism of action across studies?

- Methodological Answer :

- Conduct systematic reviews to identify confounding variables (e.g., strain specificity, assay conditions).

- Validate hypotheses using orthogonal methods (e.g., CRISPR knockouts to confirm target engagement, molecular docking simulations).

- Apply statistical reconciliation : Use meta-analysis to assess heterogeneity and subgroup analyses to isolate variables (e.g., pH, temperature) .

Q. What strategies optimize this compound delivery in complex biological models (e.g., biofilm-infected tissues)?

- Methodological Answer :

- Formulation : Test nanoencapsulation or liposomal carriers to enhance penetration.

- In vitro-in vivo correlation (IVIVC) : Use 3D tissue models to predict efficacy in vivo.

- Dosage optimization : Apply factorial design experiments to evaluate interactions between this compound concentration, exposure time, and adjuvant agents .

Q. Which statistical approaches are robust for analyzing this compound’s dose-response relationships in non-linear systems?

- Methodological Answer :

- Model selection : Use nonlinear regression (e.g., Hill equation, log-logistic models) to fit dose-response curves.

- Validation : Calculate AIC/BIC scores to compare models and perform bootstrap resampling to estimate confidence intervals.

- Sensitivity analysis : Test for outliers using Cook’s distance and leverage plots .

Q. Guidelines for Data Reporting and Interpretation

- Contradiction Analysis : When conflicting results arise, re-examine study design (e.g., blinding, sample size) and statistical power. Use tools like funnel plots to detect publication bias .

- Ethical and Replicability Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite primary literature over reviews to enhance traceability .

Properties

IUPAC Name |

ethyl 6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVXOXRUTDAKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041689 | |

| Record name | Buquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5486-03-3 | |

| Record name | Buquinolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buquinolate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buquinolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUQUINOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buquinolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUQUINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFL71K7PU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.